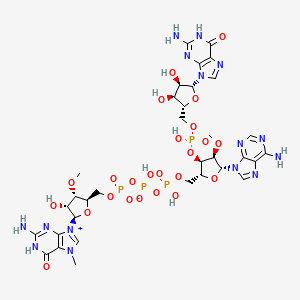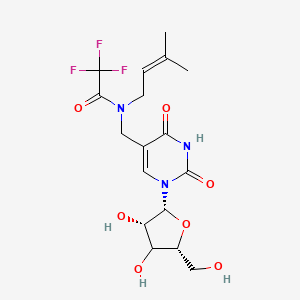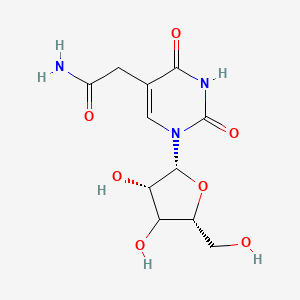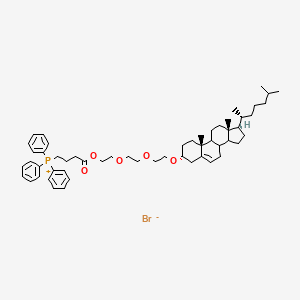
3'Ome-m7GpppAmpG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-Methyl-7-methylguanosine-5’-triphosphate-5’-adenosine-2’-O-methylguanosine (3’Ome-m7GpppAmpG) is a trinucleotide cap analogue. This compound is known for its significant translational efficiency and is used as a molecular biology tool in the field of messenger ribonucleic acid (mRNA) vaccines and mRNA transfection. It plays a crucial role in protein production, gene therapy, and anti-cancer immunization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methyl-7-methylguanosine-5’-triphosphate-5’-adenosine-2’-O-methylguanosine involves the use of specific starting sequences and reagents. One common method involves the use of guanosine and adenosine derivatives, which are chemically modified to introduce the necessary methyl groups and triphosphate linkages. The reaction conditions typically include the use of specific enzymes and catalysts to facilitate the formation of the desired cap structure .
Industrial Production Methods
Industrial production of 3’-O-Methyl-7-methylguanosine-5’-triphosphate-5’-adenosine-2’-O-methylguanosine involves large-scale synthesis using automated synthesizers and high-throughput screening techniques. The process is optimized to ensure high yield and purity of the final product. The compound is often supplied as a dried sodium salt for ease of storage and handling .
Analyse Chemischer Reaktionen
Types of Reactions
3’-O-Methyl-7-methylguanosine-5’-triphosphate-5’-adenosine-2’-O-methylguanosine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may affect its stability and translational efficiency.
Reduction: Reduction reactions can modify the chemical structure of the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the compound, affecting its properties and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired modifications are achieved without compromising the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions can yield various substituted analogues .
Wissenschaftliche Forschungsanwendungen
3’-O-Methyl-7-methylguanosine-5’-triphosphate-5’-adenosine-2’-O-methylguanosine has numerous scientific research applications, including:
Chemistry: Used as a tool for studying the chemical properties and reactions of nucleotides.
Biology: Plays a crucial role in mRNA capping, which is essential for mRNA stability and translation.
Medicine: Used in the development of mRNA vaccines and gene therapy applications.
Industry: Employed in the production of recombinant proteins and other biotechnological applications.
Wirkmechanismus
The mechanism of action of 3’-O-Methyl-7-methylguanosine-5’-triphosphate-5’-adenosine-2’-O-methylguanosine involves its role as a cap analogue. It mimics the natural cap structure of mRNA, enhancing the stability and translational efficiency of the mRNA. The compound interacts with various molecular targets and pathways involved in mRNA processing and translation, promoting efficient protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methylguanosine-5’-triphosphate-5’-adenosine (m7GpppAmpG): Similar in structure but lacks the 3’-O-methyl group.
7-Methylguanosine-5’-triphosphate-5’-guanosine (m7GpppG): Another cap analogue used in mRNA research.
2’-O-Methyladenosine-5’-triphosphate-5’-guanosine (AmpG): Lacks the 7-methylguanosine component.
Uniqueness
3’-O-Methyl-7-methylguanosine-5’-triphosphate-5’-adenosine-2’-O-methylguanosine is unique due to its enhanced translational efficiency and stability compared to other cap analogues. The presence of the 3’-O-methyl group provides additional stability and resistance to degradation, making it a valuable tool in mRNA research and applications .
Eigenschaften
Molekularformel |
C33H45N15O24P4 |
|---|---|
Molekulargewicht |
1159.7 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C33H45N15O24P4/c1-45-10-48(26-16(45)28(53)44-33(36)42-26)30-19(51)20(62-2)12(68-30)5-65-74(56,57)71-76(60,61)72-75(58,59)66-6-13-21(22(63-3)31(69-13)46-8-39-14-23(34)37-7-38-24(14)46)70-73(54,55)64-4-11-17(49)18(50)29(67-11)47-9-40-15-25(47)41-32(35)43-27(15)52/h7-13,17-22,29-31,49-51H,4-6H2,1-3H3,(H11-,34,35,36,37,38,41,42,43,44,52,53,54,55,56,57,58,59,60,61)/t11-,12-,13-,17-,18-,19-,20-,21-,22-,29-,30-,31-/m1/s1 |
InChI-Schlüssel |
QLKZOMAEOBMBOC-RKTALREWSA-N |
Isomerische SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)OC)O |
Kanonische SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3R,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410295.png)





![(3S)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12410337.png)
![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)


![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)
